molecular formula C8H7BrN2 B1408990 2-Amino-4-bromo-5-methylbenzonitrile CAS No. 1643156-28-8

2-Amino-4-bromo-5-methylbenzonitrile

Cat. No.: B1408990
CAS No.: 1643156-28-8
M. Wt: 211.06 g/mol
InChI Key: JCJPRKRZXLJIGL-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-methylbenzonitrile is a chemical compound that belongs to the class of benzonitriles. It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring, along with a nitrile group. This compound is typically found as a white to light yellow crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-methylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 2-Amino-5-methylbenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically takes place in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yield. Additionally, the use of catalysts and phase transfer agents can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-methylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The nitrile group can be reduced to form corresponding amines or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.

    Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.

    Reduction Reactions: Products include primary amines or aldehydes derived from the reduction of the nitrile group.

Scientific Research Applications

2-Amino-4-bromo-5-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-methylbenzonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the bromine atom and the nitrile group can enhance its binding affinity and specificity for certain molecular targets. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-bromobenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-Amino-5-bromo-4-methylbenzonitrile: Similar structure with the bromine atom at a different position.

    2-Amino-5-bromobenzonitrile: Lacks the methyl group present in 2-Amino-4-bromo-5-methylbenzonitrile .

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both the amino and nitrile groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom can serve as a handle for further functionalization through substitution reactions .

Properties

IUPAC Name

2-amino-4-bromo-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJPRKRZXLJIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-iodo-4-methylaniline (5.25 g, 16.8 mmol) and zinc cyanide (0.988 g, 8.41 mmol) in DMF (80 mL) was subjected to three evacuate-fill cycles with nitrogen. The mixture was treated with tetrakis(triphenylphosphine)palladium (0.972 g, 0.841 mmol) and heated at 90° C. overnight. The cooled mixture was diluted with EtOAc and washed sequentially with 10% aqueous LiCl (twice) and brine. The aqueous layers were extracted with EtOAc, and the combined organic layers were dried and concentrated. The residue was purified by column chromatography on silica gel, eluting with EtOAc-hexanes (sequentially 1%, 2.5%, 5% and 50%), to give a brown solid. The residue was further purified by trituration with MeOH to give three crops of solid. The filtrate was again purified by column chromatography on silica gel, eluting with EtOAc-hexanes (5%, then 10%). The resulting solid was combined with the other crops to provide 2-amino-4-bromo-5-methylbenzonitrile as a tan solid (2.95 g, 83% yield). Mass spectrum m/z 211, 213 (M+H)+.
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0.988 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.972 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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